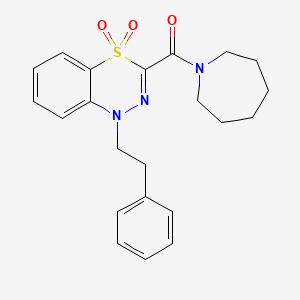

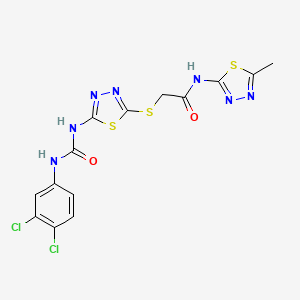

![molecular formula C20H26N4O2 B2580898 2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 896071-58-2](/img/structure/B2580898.png)

2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C20H26N4O2 .

Synthesis Analysis

The synthesis of this compound has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of this compound includes both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving this compound are part of its synthesis and functionalization . The compound’s significant photophysical properties have attracted a great deal of attention in material science recently .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H26N4O2 and an average mass of 354.446 Da . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 101.9±0.5 cm3 . The compound has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is 2.34 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant chemical interest due to their structural resemblance to purines, which are crucial in many biological processes. Research has explored various synthetic routes and the reactivity of compounds within this class. For example, studies have demonstrated the condensation reactions involving ethyl ethoxymethyleneacetoacetate and similar compounds with hydrazino derivatives or aminoazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives under specific conditions, such as the presence of pyridine or ethanol at room temperature or under reflux (Saito et al., 1974; Danagulyan et al., 2005).

Potential Biological Activity

Pyrazolo[1,5-a]pyrimidines have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural modification of these compounds has been a focus to enhance their activity and specificity for various biological targets. For instance, the synthesis and evaluation of derivatives for their antimicrobial and anti-inflammatory activities have highlighted the potential pharmaceutical applications of this class (Aggarwal et al., 2014; Rahmouni et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-14(2)17-13-18(21-9-11-26-12-10-25)24-20(22-17)19(15(3)23-24)16-7-5-4-6-8-16/h4-8,13-14,21,25H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWWHHLZQJWOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)

![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)

![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)

![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)